1-Benzyl-4-methyl-4-phenylpiperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H23N |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
1-benzyl-4-methyl-4-phenylpiperidine |
InChI |
InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
InChI Key |
SGTDJVRGMAFMGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 1 Benzyl 4 Methyl 4 Phenylpiperidine and Analogs
Strategies for the Construction of the Piperidine (B6355638) Core
The piperidine ring is a prevalent structural motif in a vast number of pharmaceuticals and natural products. researchgate.net Consequently, a diverse array of synthetic methods has been developed for its construction. These strategies often involve the cyclization of acyclic precursors.
The formation of the piperidine ring from linear molecules is a cornerstone of heterocyclic chemistry. Various intramolecular cyclization strategies have been effectively employed.
Dieckmann Condensation: A classical and highly effective method for constructing 4-piperidone (B1582916) precursors involves the Dieckmann condensation. This reaction typically starts with the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as methyl acrylate, to form a diester. Subsequent base-catalyzed intramolecular cyclization of the diester yields a β-ketoester, which can then be hydrolyzed and decarboxylated to afford the corresponding 4-piperidone. dtic.mil This 4-piperidone is a versatile intermediate for producing 4,4-disubstituted piperidines.
Radical-Mediated Cyclization: Modern synthetic methods include radical cyclization approaches. For instance, the intramolecular cyclization of linear amino-aldehydes can be achieved using a cobalt(II) catalyst to produce various piperidines in good yields. nih.gov Another approach involves a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes bearing an amine functionality, which provides access to a range of nitrogen heterocycles, including piperidines. organic-chemistry.org Furthermore, radical cyclization can be initiated via a 1,6-hydrogen atom transfer, a method that allows for the formation of piperidines under mild conditions. nih.gov
Reductive Amination and Other Cyclizations: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a common and direct route to piperidines. Other notable methods include the N-heterocyclization of primary amines with diols, catalyzed by iridium complexes, and the electroreductive cyclization of imines with terminal dihaloalkanes. organic-chemistry.orgbeilstein-journals.org
A summary of selected cyclization strategies is presented below.
| Cyclization Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Reference |
| Dieckmann Condensation | Di-ester amine | Strong base (e.g., NaH) | 4-Piperidone derivative | dtic.mil |
| Radical Cyclization | Linear amino-aldehyde | Cobalt(II) catalyst | Substituted piperidine | nih.gov |
| Wacker-Type Cyclization | Alkenyl amine | Pd(DMSO)₂(TFA)₂ | Substituted piperidine | organic-chemistry.org |
| Electroreductive Cyclization | Imine, dihaloalkane | Cathodic reduction | Substituted piperidine | beilstein-journals.org |
The Strecker synthesis and its variations are powerful tools for the synthesis of α-amino acids and α-amino nitriles. This methodology can be adapted to introduce geminal substituents at the C4 position of a piperidone ring, thereby creating the characteristic quaternary carbon of 4,4-disubstituted piperidines.
An optimized Strecker-type condensation provides an efficient route to a 4-anilino-4-nitrile derivative, a key intermediate for various functionalized piperidines. researchgate.net The reaction involves a one-pot, three-component condensation of a pre-formed piperidone (such as 1-benzylpiperidin-4-one), an amine (e.g., aniline), and a cyanide source (e.g., hydrogen cyanide). The resulting α-amino nitrile establishes the 4,4-disubstituted pattern. researchgate.net This intermediate can then undergo further transformations, such as hydrolysis of the nitrile group to a carboxylic acid or amide, to generate diverse analogs. researchgate.net
Installation of the N-Benzyl Moiety
The introduction of a benzyl (B1604629) group onto the nitrogen atom of the piperidine ring is a critical step in the synthesis of the target compound. This is typically achieved through standard N-alkylation procedures.
N-alkylation is the most direct method for installing the benzyl group. The reaction involves the nucleophilic substitution of a benzyl halide by the secondary amine of the piperidine precursor.
A common and effective procedure involves reacting the piperidine with benzyl bromide or benzyl chloride in the presence of a mild base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.comvulcanchem.com The base serves to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the N-benzylated product.
If the starting material is a tertiary amine, further alkylation leads to a quaternary ammonium (B1175870) salt, a process known as quaternization. nih.gov The study of N-quaternization of substituted piperidines has been extensive, as these salts have applications as drugs, chiral catalysts, and phase-transfer reagents. researchgate.netcdnsciencepub.com The reaction typically involves treating the tertiary amine with an alkylating agent, such as benzyl chloride. cdnsciencepub.com
When a substituted piperidine undergoes N-alkylation, the incoming alkyl group can approach the nitrogen atom from either the axial or equatorial face of the ring, leading to the formation of diastereomeric products. The stereochemical outcome of this process can be influenced by several factors, including the nature of the alkylating agent, the solvent, and the steric environment of the piperidine ring. cdnsciencepub.com
For N-benzylation, preferential equatorial alkylation is the more common outcome. cdnsciencepub.com However, the product distribution is highly dependent on the reaction conditions. For example, a study on the benzylation of 4-tert-butyl–1-methylpiperidine with benzyl chloride revealed a significant solvent effect: a preference for axial alkylation was observed in methanol, whereas equatorial alkylation was favored in benzene. cdnsciencepub.com The stereoselectivity of N-alkylation is generally lower for benzylation compared to methylation, which shows a stronger preference for axial attack. researchgate.net
The table below summarizes the influence of the alkylating agent and solvent on the stereochemical outcome of the N-alkylation of 4-substituted N-methylpiperidines.
| N-Methylpiperidine Substrate | Alkylating Agent | Solvent | Product Ratio (Equatorial:Axial) | Reference |
| 4-tert-Butyl | Benzyl chloride | Acetonitrile | 55:45 | cdnsciencepub.com |
| 4-tert-Butyl | Benzyl chloride | Benzene | 75:25 | cdnsciencepub.com |
| 4-tert-Butyl | Benzyl chloride | Methanol | 45:55 | cdnsciencepub.com |
| 4-Phenyl | Ethyl iodide | Acetonitrile | 43:57 | researchgate.net |
| 4-Phenyl | Ethyl iodide | Methanol | 48:52 | researchgate.net |
Introduction of the 4-Methyl and 4-Phenyl Substituents
The creation of the quaternary center at the C4 position bearing both a methyl and a phenyl group is the defining feature of the target molecule's core structure. A highly convergent and established strategy for constructing this framework is a variation of the Eisleb synthesis.
This approach builds the piperidine ring and sets the C4-substitution pattern simultaneously by starting with an appropriately substituted acyclic precursor. The key starting material is α-phenylpropionitrile (also known as 2-phenylpropanenitrile), which contains the carbon framework for the eventual 4-phenyl and 4-methyl groups.
The synthesis proceeds via the alkylation of the α-carbon of 2-phenylpropanenitrile (B133222) with a bis(2-haloethyl)amine derivative. The steps are as follows:
Deprotonation: 2-phenylpropanenitrile is treated with a strong base, such as sodium amide (NaNH₂), to generate a resonance-stabilized carbanion.
Cyclization: The resulting carbanion is reacted with an N-protected bis(2-chloroethyl)amine, such as N-benzyl-bis(2-chloroethyl)amine. This initiates a tandem intramolecular alkylation sequence, where the carbanion first displaces one chloride, and the resulting intermediate rapidly cyclizes to displace the second chloride, forming the 4-cyano-4-phenylpiperidine ring in a single synthetic operation.
Conversion of Nitrile to Methyl: The final step in forming the core structure is the conversion of the 4-cyano group to a 4-methyl group. This transformation can be challenging but may be accomplished through multi-step sequences, for example, by reduction of the nitrile to a primary amine, followed by exhaustive methylation and reductive cleavage. A more direct, albeit less common, approach could involve reaction with a methyl Grignard reagent followed by specific reduction steps.
Once the 4-methyl-4-phenylpiperidine (B175440) secondary amine is synthesized, the final N-benzylation is carried out as described in section 2.2.1 to yield 1-Benzyl-4-methyl-4-phenylpiperidine.
Approaches for Quaternary Carbon Formation at C4
The formation of the quaternary carbon at the C4 position of the piperidine ring is a critical step in the synthesis of this compound. This structural feature, bearing both a methyl and a phenyl group, is a hallmark of this class of compounds. A common and effective strategy to achieve this is through the nucleophilic addition of an organometallic reagent to a suitable 4-substituted piperidine precursor.
One well-established method involves the use of a 1-benzyl-4-cyano-4-phenylpiperidine intermediate. The cyano group at the C4 position activates the adjacent carbon, making the C4 proton susceptible to deprotonation by a strong base, or more commonly, the nitrile itself can be a substrate for nucleophilic attack. The subsequent addition of a methyl group can be accomplished using organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium. This reaction proceeds via a nucleophilic attack on the nitrile carbon, followed by hydrolysis of the resulting imine intermediate to yield a ketone (1-benzyl-4-acetyl-4-phenylpiperidine), which can then be further manipulated or reduced if the methyl group is desired directly.
Alternatively, the synthesis can proceed via the formation of a carbanion at the C4 position of a 1-benzyl-4-phenylpiperidine (B14123632) derivative, followed by alkylation with a methylating agent. This approach requires careful selection of the activating group at C4 and the reaction conditions to ensure efficient and selective methylation.
A summary of reagents used in the formation of the C4 quaternary carbon is presented in the table below.
| Precursor | Reagent | Product |
| 1-Benzyl-4-cyano-4-phenylpiperidine | Methylmagnesium bromide | 1-Benzyl-4-acetyl-4-phenylpiperidine |
| 1-Benzyl-4-cyano-4-phenylpiperidine | Methyllithium | 1-Benzyl-4-acetyl-4-phenylpiperidine |
Stereocontrolled Introduction of Methyl and Phenyl Groups
Achieving stereocontrol in the synthesis of this compound and its analogs is a significant challenge due to the presence of a chiral center at C4. The spatial arrangement of the methyl and phenyl groups can have a profound impact on the biological activity of the molecule. Several strategies can be employed to control the stereochemistry at this position.
Chiral Resolution: One approach is the synthesis of the racemic mixture of the target compound, followed by the separation of the enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for resolving racemic 1,3-dimethyl-4-phenylpiperidine derivatives, and similar methodologies can be applied to this compound. nih.gov The choice of the chiral column and the mobile phase is crucial for achieving good separation of the enantiomers.
Asymmetric Synthesis: A more elegant and efficient approach is the use of asymmetric synthesis to directly produce the desired enantiomer. This can be achieved through various methods:
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. For instance, the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines has been achieved using a chiral base system of n-BuLi and (−)-sparteine, which selectively deprotonates one enantiomer. whiterose.ac.uk This approach could be adapted for precursors to this compound.
Diastereoselective Synthesis: This strategy involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a reaction. For example, diastereoselective epoxidation and regioselective ring-opening methods have been developed for the synthesis of densely substituted, oxygenated piperidines. nih.govacs.orgresearchgate.net Such methods, which control the formation of multiple stereocenters, can be envisioned for the stereocontrolled construction of the 4-methyl-4-phenylpiperidine core.
The table below summarizes some of the stereocontrolled synthetic approaches applicable to this class of compounds.
| Method | Description | Application |
| Chiral HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidines. nih.gov |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture with a chiral reagent. | Asymmetric synthesis of 2,4-disubstituted piperidines. whiterose.ac.uk |
| Diastereoselective Synthesis | Use of chiral auxiliaries or catalysts to control the formation of stereoisomers. | Synthesis of highly substituted, oxygenated piperidines. nih.govacs.orgresearchgate.net |
Derivatization Strategies for this compound Analogs
Derivatization of the this compound scaffold is a key strategy for modulating its pharmacological properties. Modifications can be made to the phenyl ring, the N-benzyl group, or by introducing new functional groups.
Modification of the Phenyl Ring
The phenyl ring at the C4 position is a common site for modification to explore structure-activity relationships. A variety of substituents can be introduced onto the phenyl ring to alter the electronic and steric properties of the molecule.
For example, the synthesis of 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (pridopidine) demonstrates the introduction of a methylsulfonyl group at the meta-position of the phenyl ring. nih.gov Phenolic derivatives, such as 3-(1-benzylpiperidin-4-yl)phenol, have also been synthesized, which can serve as handles for further functionalization. nih.gov The synthesis of these analogs often involves the use of appropriately substituted aryl precursors in the initial steps of the piperidine synthesis. Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling of a 4-piperidylzinc iodide with aromatic halides, provide a direct route to a wide range of 4-arylpiperidines. nih.gov
The following table provides examples of modifications to the phenyl ring.
| Modification | Example Compound | Synthetic Approach |
| Introduction of a sulfonyl group | 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | Synthesis from a substituted phenyl precursor. nih.gov |
| Introduction of a hydroxyl group | 3-(1-Benzylpiperidin-4-yl)phenol | Synthesis from a protected phenolic precursor. nih.gov |
| General aryl substitution | Various 4-arylpiperidines | Palladium-catalyzed Negishi cross-coupling. nih.gov |
Functional Group Transformations on Related Carboxylic Acids and Nitriles
The presence of a carboxylic acid or a nitrile group at the C4 position of the piperidine ring provides a versatile handle for a wide range of functional group transformations. These transformations can lead to the introduction of amides, esters, alcohols, and other functionalities.
For instance, a 4-phenylpiperidine-4-carboxylic acid can be converted to its corresponding ester or amide through standard coupling reactions. Reduction of the carboxylic acid or ester can yield the corresponding primary alcohol. Similarly, a 4-cyano-4-phenylpiperidine derivative can be hydrolyzed to the carboxylic acid or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid. The nitrile group can also be reduced to a primary amine.
A synthetic route to N-benzyl-4-piperidinecarboxaldehyde from 4-piperidinecarboxylic acid has been described, involving esterification, N-alkylation, hydrolysis, acylation, dehydration to the nitrile, and subsequent reduction. This multi-step process highlights the versatility of the carboxylic acid and nitrile functionalities in the synthesis of diverse piperidine analogs.
Linker-Based Derivatizations
Linker-based derivatization is a powerful strategy for creating bivalent ligands, which can simultaneously interact with two receptor binding sites. This approach has been applied to 4-phenylpiperidine (B165713) derivatives to design molecules with unique pharmacological profiles.
In this strategy, two pharmacophoric units, such as a 4-anilidopiperidine moiety and an enkephalin analogue, are connected by a flexible or rigid linker. nih.gov The nature and length of the linker are critical for allowing the two pharmacophores to adopt the optimal orientation for binding to their respective targets. A common linker used in the synthesis of such bivalent ligands is β-alanine. nih.gov The synthesis typically involves the coupling of the linker to one pharmacophore, followed by deprotection and coupling to the second pharmacophore. nih.gov
The design of bivalent ligands has also been explored by linking a 4-anilidopiperidine core with an N-arylpiperazine moiety, another important pharmacophore in central nervous system drug discovery. researchgate.net These strategies open up possibilities for creating multi-target drugs with potentially improved efficacy and reduced side effects.
The table below illustrates the concept of linker-based derivatization.
| Pharmacophore 1 | Pharmacophore 2 | Linker |
| 4-Anilidopiperidine | Enkephalin analogue | β-alanine nih.gov |
| 4-Anilidopiperidine | N-Arylpiperazine | Methylene chain researchgate.net |
Stereochemical Investigations of 1 Benzyl 4 Methyl 4 Phenylpiperidine Structures
Conformational Analysis of the Piperidine (B6355638) Ring and Substituents
The piperidine ring in 1-benzyl-4-methyl-4-phenylpiperidine typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The conformational preference of these substituents is governed by a delicate balance of steric and electronic factors.
For the N-benzyl group, steric hindrance generally favors an equatorial orientation to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the piperidine ring. However, the nitrogen inversion barrier allows for the interconversion between conformers where the benzyl (B1604629) group is axial and equatorial. Studies on the quaternization of 1-benzyl-4-phenylpiperidine (B14123632) with methyl iodide have provided valuable insights into the conformational preferences of the N-benzyl group. X-ray crystallographic analysis of the resulting methobromide salt demonstrated a preferred axial attack of the methyl group, suggesting that the N-benzyl group in the starting material may have a significant population in the equatorial conformation, leaving the axial face more accessible for alkylation rsc.org.
The substituents at the C4 position, a methyl group and a phenyl group, also have distinct conformational preferences. Due to its larger size, the phenyl group has a strong preference for the equatorial position to minimize steric interactions with the rest of the ring. Consequently, the smaller methyl group is more likely to occupy the axial position. However, the final conformational equilibrium will be a result of the interplay between the steric demands of all substituents.
Table 1: Conformational Preferences of Substituents in this compound
| Substituent | Typical Positional Preference | Rationale |
| N-Benzyl | Equatorial | Minimizes 1,3-diaxial interactions. |
| C4-Phenyl | Equatorial | Minimizes steric strain due to larger size. |
| C4-Methyl | Axial | To accommodate the equatorial preference of the larger phenyl group. |
Diastereoselective Synthesis and Isomer Characterization
The synthesis of this compound with a defined stereochemistry at the C4 chiral center is a significant challenge that requires stereoselective synthetic strategies. As this compound has one stereocenter, it exists as a pair of enantiomers, (R)-1-benzyl-4-methyl-4-phenylpiperidine and (S)-1-benzyl-4-methyl-4-phenylpiperidine. The development of diastereoselective and enantioselective synthetic routes is crucial for isolating and studying the individual stereoisomers.
One potential approach to introduce the C4-substituents with a degree of stereocontrol is through the alkylation of a pre-existing piperidine precursor. For example, the reaction of N-benzyl-4-piperidone with a phenyl organometallic reagent would generate a tertiary alcohol, which could then be deoxygenated. Subsequent methylation at the C4 position would need to be carefully controlled to achieve diastereoselectivity.
Another strategy involves the construction of the piperidine ring itself through cycloaddition reactions. While not specifically reported for this compound, related diastereoselective syntheses of substituted piperidones have been achieved through [4+2] cycloadditions, which could be adapted for this target molecule.
Once synthesized, the characterization of the individual stereoisomers is essential. High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase is a common method for separating enantiomers. Spectroscopic techniques are then used to determine the absolute configuration of each isomer.
Key Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the connectivity and the relative stereochemistry of the substituents on the piperidine ring. The coupling constants between protons can help to deduce their dihedral angles and thus the conformation of the ring.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained.
Circular Dichroism (CD) Spectroscopy: This technique can be used to distinguish between enantiomers based on their differential absorption of left and right circularly polarized light.
Table 2: Potential Synthetic and Characterization Methods
| Method | Application | Details |
| Chiral HPLC | Separation of Enantiomers | Utilizes a chiral stationary phase to resolve the (R) and (S) isomers. |
| NMR Spectroscopy | Structural Elucidation | Provides information on the connectivity and relative stereochemistry. |
| X-ray Crystallography | Absolute Configuration | Determines the precise 3D arrangement of atoms in a crystalline state. |
| Circular Dichroism | Enantiomer Differentiation | Measures the difference in absorption of left and right circularly polarized light. |
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biomolecules such as receptors and enzymes are themselves chiral. ankara.edu.trsolubilityofthings.com The differential interaction of stereoisomers with their biological targets can lead to significant differences in their pharmacological profiles, with one enantiomer often being more potent or having a different type of activity than the other.
In the context of 4-arylpiperidine derivatives, stereochemistry has been shown to be a critical determinant of their activity as opioid receptor ligands. For a series of 4-alkyl-4-(3-hydroxyphenyl)-1-methylpiperidines, it was found that potent agonists preferentially adopt a chair conformation with the 4-aryl group in an axial orientation when protonated. nih.gov Conversely, compounds with a preference for an equatorial 4-aryl group, such as the cis-3,4-dimethyl derivative, exhibited antagonist properties. nih.gov This demonstrates that the spatial arrangement of the aryl group is a key factor in determining the nature of the interaction with the opioid receptor.
Given these findings, it is highly probable that the (R) and (S) enantiomers of this compound will exhibit different biological activities. The precise orientation of the phenyl group at the C4 position, dictated by the absolute configuration of the stereocenter, will influence how the molecule binds to its biological target. For instance, if the target has a specific hydrophobic pocket that accommodates the phenyl group, one enantiomer may be able to position its phenyl group optimally within this pocket, leading to a stronger binding affinity and higher potency. The other enantiomer, with its phenyl group oriented differently, may bind less effectively or not at all.
The study of the individual enantiomers of this compound is therefore essential for a complete understanding of its pharmacology. Such studies would involve the synthesis and separation of the enantiomers, followed by their individual evaluation in relevant biological assays to determine their respective potencies and efficacies. This knowledge is crucial for the development of stereochemically pure drugs with improved therapeutic profiles and reduced side effects.
Structure Activity Relationship Sar Studies of 1 Benzyl 4 Methyl 4 Phenylpiperidine Derivatives
Elucidation of Pharmacophoric Requirements for Specific Receptor Binding
The pharmacophore model for 4-phenylpiperidine (B165713) derivatives, particularly those with opioid activity, generally consists of several key features that are essential for effective receptor binding. These requirements have been inferred from the study of numerous analogs and provide a framework for understanding the interaction of these ligands with their biological targets.
A typical pharmacophore for mu-opioid receptor agonists based on the 4-phenylpiperidine scaffold includes:
A protonated amine: The nitrogen atom of the piperidine (B6355638) ring is typically protonated at physiological pH. This positively charged center is believed to form a crucial ionic interaction with a negatively charged residue, such as aspartic acid, in the receptor's binding pocket.
A hydrophobic aromatic group: The 4-phenyl group serves as a key hydrophobic anchor, engaging in van der Waals and pi-pi stacking interactions with aromatic residues within the receptor.
A central hydrophobic core: The piperidine ring itself provides a rigid scaffold that correctly orients the other pharmacophoric elements for optimal receptor engagement.
An N-substituent: The nature of the substituent on the piperidine nitrogen significantly influences the ligand's affinity, selectivity, and efficacy. For opioid agonists, an N-phenethyl group is often found to be optimal, suggesting the presence of a corresponding hydrophobic pocket in the receptor.
Theoretical studies of fentanyl analogs have further refined this model, highlighting the necessity of the piperidine ring in a chair conformation with the N-phenethyl and 4-phenylpropanamide substituents in equatorial positions for optimal mu receptor recognition. researchgate.net These studies propose four key moieties for receptor interaction: a protonated amine for electrostatic interaction, a polar function for hydrogen bonding, and two aromatic rings for lipophilic and potential electron transfer interactions. researchgate.net
Impact of N-Benzyl Substituent Modifications on Biological Profiles
The N-substituent on the piperidine ring of 4-phenylpiperidine derivatives is a critical determinant of their pharmacological profile, influencing not only their affinity and selectivity for various receptors but also their functional activity (e.g., agonist versus antagonist).
In the context of opioid receptor ligands, modifications to the N-benzyl group can lead to profound changes in biological activity. For instance, while an N-methyl group is often associated with agonist properties in many opioid scaffolds, larger N-substituents like N-phenethyl or N-cinnamyl can significantly enhance mu-opioid receptor affinity and agonist potency. This suggests that the N-substituent occupies a specific hydrophobic pocket within the receptor.
Studies on related N-substituted piperidines have demonstrated that both the nature of the aromatic ring and the length of the alkyl linker are important. For example, in a series of 1-aralkyl-4-benzylpiperidine derivatives tested for sigma receptor affinity, systematic modifications of the aralkyl moiety led to a wide range of affinities and selectivities.
Furthermore, research on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has shown that the N-substituent primarily affects antagonist potency and opioid receptor selectivity, with all N-substituted analogs in that particular series acting as pure opioid receptor antagonists.
A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized to explore their effects on dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters. The findings indicated that substituents at the ortho and meta positions of the N-benzyl side chain influenced their affinities and selectivities for these transporters. researchgate.net For instance, the 2-trifluoromethyl substituted analog was identified as an allosteric modulator of hSERT binding. researchgate.net
Table 1: Impact of N-Substituent Modification on Receptor Affinity (Illustrative)
| N-Substituent | Target Receptor | Relative Affinity |
|---|---|---|
| -CH₃ | Opioid (μ) | Moderate |
| -CH₂-Ph (Benzyl) | Opioid (μ) | High |
| -CH₂CH₂-Ph (Phenethyl) | Opioid (μ) | Very High |
| -CH₂-Ph (2-CF₃) | DAT | Low |
| -CH₂-Ph (3-CF₃) | DAT | High |
Role of 4-Phenyl Substituent Variations in Receptor Interactions
The 4-phenyl group is a cornerstone of the pharmacophore for many 4-phenylpiperidine-based ligands, providing a crucial hydrophobic interaction with the target receptor. Variations in the substitution pattern of this aromatic ring can significantly modulate receptor affinity, selectivity, and intrinsic activity.
In the realm of opioid receptor ligands, a hydroxyl group at the meta position of the 4-phenyl ring is a common feature that often enhances affinity, mimicking the phenolic hydroxyl group of morphine. However, even without this polar group, the unsubstituted phenyl ring provides a potent hydrophobic anchor.
Substitution on the 4-phenyl ring can influence activity in several ways:
Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density of the phenyl ring, affecting its interaction with the receptor.
Steric Effects: The size and position of substituents can either enhance or disrupt the fit of the ligand in the binding pocket.
Conformational Effects: Substituents can influence the preferred orientation of the phenyl ring relative to the piperidine core, which can be critical for proper receptor engagement.
For example, in a series of 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine derivatives, the modification of the phenyl ring was instrumental in generating functional D2 antagonists from a partial D2 agonist lead.
Table 2: Influence of 4-Phenyl Substituent on Receptor Affinity (Illustrative)
| 4-Phenyl Substituent | Target Receptor | Relative Affinity |
|---|---|---|
| Unsubstituted | Opioid (μ) | High |
| 3-OH | Opioid (μ) | Very High |
| 4-Cl | Opioid (μ) | Moderate-High |
| 3-SO₂CH₃ | Dopamine (D2) | Moderate |
Significance of the 4-Methyl Group in Receptor Ligand Affinity and Selectivity
The presence and nature of a small alkyl group at the 4-position of the piperidine ring, alongside the 4-phenyl group, can have a significant impact on the ligand's affinity and selectivity. The 4-methyl group, in particular, can influence the molecule's conformation and its interaction with the receptor.
The quaternary carbon at the 4-position, bearing both a methyl and a phenyl group, introduces steric hindrance that can lock the piperidine ring into a more rigid chair-like conformation. This pre-organization of the ligand can reduce the entropic penalty upon binding to the receptor, thereby enhancing affinity.
Studies on related N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have provided valuable insights into the role of the 4-methyl group. In this series, the presence of both the 3- and 4-methyl groups was found to increase the potency of the compounds as opioid receptor antagonists. However, the removal of the 4-methyl group did not abolish the antagonist activity, suggesting that while it contributes to potency, it is not an absolute requirement for this activity profile in that specific scaffold.
Furthermore, replacing the 4-methyl group with a larger alkyl substituent, such as a propyl group, has been shown to introduce mixed agonist-antagonist properties in some series, indicating that the size of the 4-alkyl group can modulate the functional efficacy of the ligand.
Table 3: Effect of 4-Alkyl Substituent on Opioid Receptor Profile (Illustrative)
| 4-Alkyl Substituent | Receptor Profile | Relative Potency |
|---|---|---|
| -H | Agonist | Moderate |
| -CH₃ | Agonist/Antagonist | High |
| -CH₂CH₂CH₃ | Mixed Agonist-Antagonist | Variable |
Investigation of Bridging and Ring Expansion/Contraction Analogs
To explore the conformational space and rigidity of the piperidine scaffold, researchers have investigated analogs where the piperidine ring is modified through bridging or by expansion or contraction of the ring system. These modifications can provide valuable information about the optimal geometry for receptor binding.
Bridged Analogs: Introducing a bridge across the piperidine ring, for example, by forming a bicyclic system like a tropane (B1204802) or a granatane, significantly constrains the conformation of the molecule. This can lead to an increase in receptor affinity and selectivity by locking the pharmacophoric elements into a bioactive conformation. While specific studies on bridged analogs of 1-benzyl-4-methyl-4-phenylpiperidine are not extensively reported, the principle has been successfully applied to other piperidine-based ligands. For instance, bridged piperidine moieties can enhance drug-like physicochemical properties by increasing the sp3 character of the molecule. nih.gov
Ring Expansion/Contraction: Altering the size of the heterocyclic ring from a six-membered piperidine to a seven-membered azepane (ring expansion) or a five-membered pyrrolidine (B122466) (ring contraction) can have a dramatic effect on biological activity. These changes alter the bond angles and the relative positions of the substituents, which can disrupt the optimal geometry for receptor binding. Generally, the piperidine ring is considered the optimal scaffold for many classes of 4-phenyl-substituted ligands, and deviations from this ring size often lead to a decrease in affinity and/or a change in the pharmacological profile.
Preclinical Pharmacological Characterization of 1 Benzyl 4 Methyl 4 Phenylpiperidine and Analogs
In Vitro Cellular Assays for Functional Activity
Functional activity, a measure of a compound's ability to elicit a biological response upon binding to a target, has been evaluated for analogs of 1-benzyl-4-methyl-4-phenylpiperidine using isolated tissue preparations. For instance, the antagonistic activity of certain piperidine (B6355638) analogs at the histamine (B1213489) H₃ receptor was determined in a functional assay using guinea-pig ileum preparations. nih.gov
In these studies, the potency of compounds is often expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Research has shown that replacing a piperazine (B1678402) scaffold with a piperidine ring can influence this activity. For example, in a series of histamine H₃ receptor antagonists, the piperidine analog 1-{4-[4-(7-Phenoxyheptyl)piperidin-1-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine showed a pA₂ of 7.90. nih.gov Another analog, with a benzyl (B1604629) substituent instead of a 4-trifluoromethylbenzyl group, exhibited a pA₂ of 8.35. nih.gov These assays are critical for understanding the functional consequences of receptor binding.
Table 1: Functional Activity of Piperidine Analogs at the Histamine H₃ Receptor
| Compound | Functional Assay | Result (pA₂) |
|---|---|---|
| 1-{4-[4-(7-Phenoxyheptyl)piperidin-1-yl]butyl}-1-[4-(trifluoromethyl)benzyl]guanidine | Guinea-pig ileum | 7.90 nih.gov |
| 1-{4-[4-(7-Phenoxyheptyl)piperidin-1-yl]butyl}-1-benzylguanidine | Guinea-pig ileum | 8.35 nih.gov |
Radioligand Binding Assays for Receptor Affinity Determination
Radioligand binding assays are fundamental in pharmacology for quantifying the affinity of a compound for a specific receptor. umich.edu This technique uses a radioactively labeled ligand to determine the binding parameters, such as the inhibition constant (Kᵢ), dissociation constant (Kₐ), and receptor density (Bₘₐₓ). umich.eduresearchgate.net Analogs of this compound have been extensively characterized for their affinity towards various central nervous system receptors.
Sigma (σ) Receptors: Several benzylpiperidine and benzylpiperazine analogs show high affinity for sigma receptors. researchgate.netnih.govnih.gov
The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile displayed a very high affinity for the human sigma-1 receptor (hσ₁R) with a Kᵢ value of 1.45 nM. nih.gov
Another analog, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one , also showed high affinity for the σ₁ receptor (Kᵢ = 1.6 nM) and exhibited significant selectivity over the σ₂ receptor subtype. nih.govnih.gov
In studies using MCF-7 breast tumor cells, which express a high density of sigma receptors, the radiolabeled compound [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide showed high-affinity binding with a Kᵢ of 4.6 nM. researchgate.net Scatchard analysis of this compound revealed saturable binding with a Kₐ of 26 nM and a Bₘₐₓ of 4000 fmol/mg protein. researchgate.net
Dopamine (B1211576) (D) Receptors: The 4-phenylpiperidine (B165713) scaffold is a key feature of ligands for dopamine receptors.
Modification of the partial dopamine D₂ receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to the development of novel D₂ antagonists. nih.gov
A series of 3- or 4-benzyloxypiperidine analogs were identified as selective dopamine D₄ receptor antagonists, with several compounds showing over 30-fold selectivity against other dopamine receptor subtypes. nih.gov
NMDA Receptors: Optimization of a high-throughput screening lead resulted in the discovery of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate , a potent and selective antagonist for the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor. nih.gov
Table 2: Receptor Affinity (Kᵢ) of this compound Analogs
| Compound/Analog | Receptor Target | Affinity (Kᵢ) |
|---|---|---|
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Human Sigma-1 (hσ₁R) | 1.45 nM nih.gov |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | Sigma-1 (σ₁R) | 1.6 nM nih.govnih.gov |
| [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | Sigma Receptors (MCF-7 cells) | 4.6 nM researchgate.net |
| 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate | NMDA (NR2B subtype) | Potent antagonist nih.gov |
| 3-(1-benzylpiperidin-4-yl)phenol | Dopamine D₂ | Partial agonist nih.gov |
| 3- or 4-benzyloxypiperidine series | Dopamine D₄ | Selective antagonists nih.gov |
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the ability of a compound to block the activity of a specific enzyme. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Cholinesterases (AChE and BuChE): Certain benzylpiperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).
The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent inhibitors of acetylcholinesterase, with an IC₅₀ value of 0.56 nM. nih.gov This compound showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov
The analog 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile also demonstrated potent activity against AChE with an IC₅₀ of 13 nM. nih.gov
Monoamine Oxidases (MAO-A and MAO-B): Structurally related compounds have been evaluated for their ability to inhibit monoamine oxidases, enzymes involved in the metabolism of monoamine neurotransmitters. In a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which share some structural motifs with benzylpiperidines, compounds with para-F and para-Br groups on the benzyl ring selectively inhibited MAO-A with IC₅₀ values of 1.38 µM and 2.48 µM, respectively. nih.gov
Monoacylglycerol Lipase (B570770) (MAGL): A series of benzylpiperidine and benzylpiperazine derivatives were investigated as inhibitors of monoacylglycerol lipase (MAGL). Several compounds showed IC₅₀ values in the nanomolar range, with one piperazine analog displaying an IC₅₀ of 5.2 nM. unisi.it Further testing confirmed a reversible mechanism of inhibition for these compounds. unisi.it
Table 3: Enzyme Inhibitory Activity (IC₅₀) of Benzylpiperidine Analogs and Related Compounds
| Compound | Target Enzyme | Inhibitory Potency (IC₅₀) |
|---|---|---|
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 nM nih.gov |
| 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile | Acetylcholinesterase (AChE) | 13 nM nih.gov |
| (S)-N-(4-Fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Monoamine Oxidase A (MAO-A) | 1.38 µM nih.gov |
| (S)-N-(4-Bromobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | Monoamine Oxidase A (MAO-A) | 2.48 µM nih.gov |
| Benzylpiperazine analog | Monoacylglycerol Lipase (MAGL) | 5.2 nM unisi.it |
Neurochemical Assessments
Neurochemical assessments are performed to understand how a compound affects the levels and turnover of neurotransmitters and other neurochemicals in the brain. These studies provide a link between in vitro binding/inhibition data and in vivo behavioral effects.
The potent acetylcholinesterase inhibitor, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride , was shown to produce a marked and significant increase in acetylcholine (ACh) content in the cerebral cortex and hippocampus of rats. nih.gov
The dopamine D₂ antagonist analog, pridopidine , demonstrated neurochemical effects in vivo that were similar to those of other D₂ antagonists. nih.gov
The in vivo specificity of the sigma receptor ligand [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide was confirmed in rats through blocking studies. researchgate.net Pre-administration of haloperidol (B65202), a known sigma ligand, led to a significant decrease in the binding of the radioligand in the brain (55% decrease), kidney, heart, and lung at 1 hour post-injection, demonstrating specific receptor binding in these tissues. researchgate.net
In Vivo Pharmacological Models
The analgesic potential of 4-phenylpiperidine derivatives has long been recognized. nih.gov Modern analogs are evaluated in various animal models that simulate different types of pain, such as inflammatory and neuropathic pain. mdpi.com
A benzylpiperazine analog with high affinity for the σ₁ receptor, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one , produced dose-dependent antinociception in the mouse formalin test of inflammatory pain. nih.govnih.gov It also demonstrated anti-allodynic effects in a chronic constriction injury (CCI) model of neuropathic pain. nih.govnih.gov
The potent and selective NR2B antagonist, 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate , also showed efficacy in rodent models of antinociception and allodynia. nih.gov
The diverse receptor binding profiles of benzylpiperidine analogs suggest their potential utility in various central nervous system (CNS) disorders. This is tested using specific animal models that mimic aspects of these conditions.
Models of Movement Disorders: The dopamine D₂ antagonist analog pridopidine dose-dependently reduced activity in a model of locomotor hyperactivity. nih.gov In contrast to classic D₂ antagonists, it also increased spontaneous locomotor activity in partly habituated animals, suggesting a unique "dopaminergic stabilizer" profile. nih.gov Analogs acting as dopamine D₄ receptor antagonists have been tested in models of Parkinson's disease, where one compound produced a dose-dependent reduction in abnormal involuntary movement (AIM) scores in a 6-OHDA mouse model of L-DOPA-induced dyskinesia. nih.gov The NR2B antagonist 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate also demonstrated efficacy in an in vivo rodent model of Parkinson's disease. nih.gov
Assessment of Motor Coordination: To ensure that observed effects in other models are not due to sedation or motor impairment, compounds are often tested in the rotarod assay. The σ₁ receptor antagonist 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one showed no significant effects in a rotarod assay, indicating it did not impair locomotor responses at effective doses. nih.govnih.gov
Advanced Computational and Modeling Approaches for 1 Benzyl 4 Methyl 4 Phenylpiperidine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov For derivatives of 1-Benzyl-4-methyl-4-phenylpiperidine, QSAR studies can elucidate the key molecular descriptors that govern their biological effects.
A typical QSAR study involves the following steps:
Data Set Selection : A series of congeners of this compound with experimentally determined biological activities is compiled.
Descriptor Calculation : A wide array of molecular descriptors, including physicochemical, topological, and electronic properties, are calculated for each molecule in the series.
Model Development : Statistical methods, such as multiple linear regression or partial least squares, are employed to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
In a study on a series of mono-substituted 4-phenylpiperidines, it was found that the position and physicochemical character of aromatic substituents were critical for their effects on the dopaminergic system. nih.gov QSAR models revealed a strong correlation between striatal dopamine (B1211576) levels and the affinities for the dopamine D2 receptor and monoamine oxidase A. nih.gov Such findings underscore the utility of QSAR in understanding the structure-activity landscape of 4-phenylpiperidine (B165713) derivatives.
Table 1: Key Molecular Descriptors in QSAR Studies of Phenylpiperidine Derivatives
| Descriptor Type | Examples | Potential Impact on Activity |
| Lipophilic | LogP, Molar Refractivity | Influences membrane permeability and binding to hydrophobic pockets in receptors. |
| Electronic | Hammett constants (σ), Dipole Moment | Modulates electrostatic interactions with the target protein. |
| Steric | Taft Steric Parameter (Es), Molar Volume | Affects the fit of the molecule within the receptor's binding site. |
| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and branching of the molecule. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This technique is pivotal in understanding the binding mode of this compound at its biological target. The process involves sampling a multitude of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. dntb.gov.ua
Following docking, molecular dynamics (MD) simulations can be employed to investigate the stability and dynamics of the ligand-receptor complex over time. nih.gov MD simulations provide a detailed view of the atomic-level interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. These simulations can also reveal conformational changes in both the ligand and the receptor upon binding. nih.gov
In a study of a related compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking was used to evaluate its interaction with the COVID-19 protease. nih.gov The study highlighted the efficiency of the interaction and suggested the potential for inhibition. nih.gov For this compound, similar studies could elucidate its binding mechanism to its specific target, providing a rational basis for the design of more potent analogs.
Conformational Analysis and Energy Minimization Studies
Energy minimization studies, using molecular mechanics force fields, are performed to calculate the potential energy of different conformations and identify the most stable ones. nih.govacs.org These studies can provide insights into the preferred spatial arrangement of the key functional groups. For instance, in related N-acylpiperidines, pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov Understanding the conformational preferences of this compound is crucial for designing molecules that can adopt the optimal conformation for binding.
Table 2: Relative Energies of Piperidine (B6355638) Ring Conformations
| Conformation | Relative Energy (kcal/mol) | Key Features |
| Chair | 0 | Most stable, staggered arrangement of all bonds. |
| Twist-Boat | ~5-6 | More flexible than the chair form, but higher in energy. |
| Boat | ~6-7 | High energy due to eclipsing interactions and flagpole steric hindrance. |
| Half-Chair | ~10-11 | Transition state between chair and twist-boat conformations. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.govrsc.org A pharmacophore model for this compound and its analogs would typically consist of features such as aromatic rings, hydrophobic groups, and potential hydrogen bond donors or acceptors. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the model's features. This process, known as virtual screening, allows for the rapid identification of potential new lead compounds with diverse chemical scaffolds. biointerfaceresearch.commedsci.org The identified hits can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested for their biological activity. medsci.org
The key steps in pharmacophore modeling and virtual screening include:
Feature Identification : Defining the key chemical features responsible for biological activity.
Model Generation : Creating a 3D arrangement of these features.
Model Validation : Ensuring the model can distinguish between active and inactive compounds.
Database Screening : Searching for molecules that fit the pharmacophore model.
Application of Quantum Mechanical Calculations for Electronic Properties
Quantum mechanical (QM) calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. researchgate.net These methods can be applied to this compound to calculate a variety of electronic properties that are crucial for its reactivity and interaction with biological targets.
Key electronic properties that can be calculated using QM methods include:
Molecular Orbital Energies (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are indicative of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity. researchgate.net
Electrostatic Potential Maps : These maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for understanding non-covalent interactions with a receptor.
Partial Atomic Charges : QM calculations can provide a quantitative measure of the charge on each atom in the molecule, which is important for electrostatic interactions.
A study on Tert-butyl 4-formylpiperidine-1-carboxylate utilized DFT calculations to investigate its electronic properties and reactivity, demonstrating the utility of these methods for understanding piperidine-containing compounds. researchgate.net
Future Research Directions and Therapeutic Potential
Design and Synthesis of Novel Scaffolds based on 1-Benzyl-4-methyl-4-phenylpiperidine
The structural framework of this compound is a key component in the synthesis of a variety of potent pharmacological compounds, including analgesics. researchgate.netajrconline.org The synthesis of derivatives often begins with precursor molecules like 1-benzyl-4-piperidone. ajrconline.orgdtic.milchemicalbook.com This starting material can undergo a series of reactions, such as the Strecker-type condensation with aniline and hydrocyanic acid to produce an anilino-nitrile, which can then be further modified. researchgate.net
One established synthetic pathway involves the reaction of 1-benzyl-4-piperidone with aniline and potassium cyanide to form the corresponding α-aminonitrile. dtic.mil Subsequent hydrolysis of the cyano group can lead to the formation of an amide and then a carboxylic acid. dtic.milnih.gov The synthesis of 1-benzyl-4-phenylpiperidine-4-carbonitrile can also be achieved by reacting 2-phenylacetonitrile with a suitable precursor in the presence of sodium hydride. nih.gov Further modifications, such as hydrolysis to the carboxylic acid and subsequent reaction with thionyl chloride, can yield 1-benzyl-4-phenylpiperidine-4-carbonyl chloride, a versatile intermediate for creating further derivatives. nih.gov
The benzyl (B1604629) group itself is often used as a protecting group for the piperidine (B6355638) nitrogen, which is advantageous as many benzyl derivatives are pharmacologically inactive, making them safer to handle during synthesis. dtic.mil This protecting group can be removed in later stages, for instance, through catalytic N-debenzylation, to yield the final desired compound. researchgate.net
Future research will likely focus on creating novel scaffolds by introducing a wider range of substituents on both the benzyl and phenyl rings, as well as by modifying the piperidine core itself. The goal is to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Exploration of Polypharmacology and Multi-Target Ligand Design
The concept of "one molecule, one target" is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease (AD). mdpi.com This has led to the rise of multi-target-directed ligands (MTDLs), which are single compounds designed to interact with multiple biological targets simultaneously. mdpi.comucl.ac.uk The benzylpiperidine scaffold is a key pharmacophore in this area, notably present in the FDA-approved acetylcholinesterase (AChE) inhibitor, Donepezil, used for AD treatment. ucl.ac.uk
Researchers are designing novel hybrids that combine the benzylpiperidine moiety with other pharmacologically active structures. For example, hybrids of clioquinol and 1-benzyl-1,2,3,6-tetrahydropyridine have been developed as potential treatments for Alzheimer's disease. ucl.ac.uk These compounds aim to inhibit acetylcholinesterase, chelate metal ions, and modulate amyloid-beta (Aβ) aggregation. ucl.ac.uk Similarly, benzylpiperazine derivatives are being investigated as dual-acting inhibitors of both acetylcholinesterase and Aβ aggregation. jneonatalsurg.com
The therapeutic potential of these multi-target strategies extends beyond neurodegenerative diseases. The 4-phenylpiperidine (B165713) scaffold is a foundational structure for a variety of opioids that target the mu receptor. nih.govresearchgate.net By strategically modifying this core structure, it is possible to design ligands that interact with multiple receptor subtypes or engage different signaling pathways, potentially leading to analgesics with fewer side effects.
Future exploration in this area will involve integrating computational modeling with synthetic chemistry to design MTDLs with precisely tuned activity profiles against a network of disease-related targets.
Development of Advanced In Vitro and In Vivo Models
The evaluation of novel compounds derived from the this compound scaffold necessitates the use of sophisticated preclinical models. In vitro assays are crucial for determining the potency and selectivity of new derivatives.
For instance, the anti-acetylcholinesterase (anti-AChE) activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has been evaluated to identify potent inhibitors. nih.gov One of the most potent compounds from this series demonstrated an IC50 value of 0.56 nM and an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE). nih.gov In the context of histamine (B1213489) H3 receptor antagonists, the in vitro potency of piperidine analogues has been assessed, showing that modifications to the scaffold can significantly impact activity. nih.gov
Following promising in vitro results, in vivo models are essential to assess the efficacy and pharmacokinetic properties of these compounds in a living system. For example, a potent anti-AChE compound, when administered to rats, produced a significant increase in acetylcholine (B1216132) levels in the cerebral cortex and hippocampus. nih.gov For potential Alzheimer's disease therapies, animal models are used to evaluate cognitive and spatial memory improvements. ucl.ac.uk The development of more predictive animal models that better replicate the complex pathology of human diseases will be critical for the successful translation of these promising compounds into clinical therapies.
The table below summarizes the in vitro activity of selected piperidine derivatives.
| Compound Class | Target | Key Finding |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives | Acetylcholinesterase (AChE) | A lead compound showed an IC50 of 0.56 nM and was 18,000-fold more selective for AChE over BuChE. nih.gov |
| Piperidine analogues of guanidine derivatives | Histamine H3 Receptor | Replacement of a piperazine (B1678402) scaffold with a piperidine ring led to a slight decrease in in vitro potency. nih.gov |
| Clioquinol−1-benzyl-1,2,3,6-tetrahydropyridine hybrids | Acetylcholinesterase (AChE) | The optimal compound exhibited excellent AChE inhibitory potency with an IC50 of 0.11 μM. ucl.ac.uk |
Applications in Chemical Biology and Probe Development
The this compound scaffold and its derivatives also hold potential for the development of chemical probes. These tools are invaluable for studying biological systems by selectively targeting and reporting on the activity of specific proteins or pathways. The inherent ability of the 4-phenylpiperidine structure to bind to various receptors and enzymes makes it an attractive starting point for probe design. nih.gov
By incorporating reporter groups, such as fluorescent tags or photoaffinity labels, onto the benzylpiperidine scaffold, researchers can create probes to visualize the distribution of target proteins in cells and tissues or to identify their binding partners. The versatility of the piperidine ring's nitrogen atom allows for functionalization, which is crucial for attaching such tags without disrupting the core binding interactions.
For example, a derivative could be designed to bind selectively to a specific subtype of opioid receptor. nih.gov Once functionalized with a fluorescent dye, this probe would allow for high-resolution imaging of receptor localization and trafficking in response to various stimuli. Furthermore, derivatives of 4-benzylpiperidine act as monoamine releasing agents, and probes based on this scaffold could be developed to investigate the complex mechanisms of dopamine (B1211576) and norepinephrine (B1679862) transport. wikipedia.org
Future research in this domain will focus on creating highly selective and potent probes based on the this compound core to dissect complex biological processes with greater precision, ultimately advancing our understanding of disease mechanisms and aiding in the discovery of new therapeutic targets.
Q & A
Q. What are the recommended safety protocols for handling 1-Benzyl-4-methyl-4-phenylpiperidine in laboratory settings?
Due to limited toxicological data for piperidine derivatives, researchers should adopt stringent precautions:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations involving powders or aerosols .
- First Aid: Immediate flushing of eyes (10–15 minutes with water) and skin (soap and water for ≥15 minutes) is critical after exposure. Contaminated clothing must be removed and washed before reuse .
- Storage: Store in airtight containers at 2–8°C to prevent degradation, and avoid long-term storage without stability testing .
Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?
A multi-step synthesis is typical:
Core Formation: React piperidine with benzyl chloride to introduce the benzyl group at the 1-position.
Substituent Addition: Use alkylation or reductive amination to install the 4-methyl and 4-phenyl groups.
Key Factors for Yield Optimization:
- Temperature control (e.g., 0–5°C for sensitive intermediates).
- Catalysts like palladium or nickel for selective hydrogenation.
- Purification via column chromatography to isolate isomers .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy: and NMR confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected , MW 265.39 g/mol).
- HPLC: Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound derivatives be resolved across different assay systems?
Methodological Approaches:
- Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.
- Solvent Compatibility: Verify that DMSO or ethanol used in stock solutions does not interfere with biological targets .
- Dose-Response Curves: Perform triplicate experiments with varying concentrations (e.g., 1 nM–100 µM) to identify IC consistency .
Q. What strategies mitigate challenges in synthesizing stereoisomers of this compound?
- Chiral Resolution: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps.
- Asymmetric Catalysis: Use Rh-catalyzed hydrogenation with BINAP ligands for enantioselective synthesis.
- Crystallographic Analysis: X-ray diffraction confirms absolute configuration post-synthesis .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?
Stepwise Methodology:
Core Modifications: Systematically vary substituents at the 4-position (e.g., methyl vs. ethyl, phenyl vs. heteroaryl).
Biological Testing: Screen analogs against target receptors (e.g., dopamine or serotonin transporters) using radioligand binding assays.
Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .
Q. What experimental frameworks are recommended for studying the metabolic stability of this compound?
- In Vitro Models: Use liver microsomes (human or rodent) to assess CYP450-mediated degradation.
- LC-MS/MS Quantification: Monitor parent compound depletion over time (0–120 minutes).
- Metabolite Identification: High-resolution MS/MS fragments to detect hydroxylated or demethylated products .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
